BenchChemオンラインストアへようこそ!

3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate

Chemical biology Medicinal chemistry Virtual screening

3-Benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate (CAS 670244-69-6) is a fully synthetic coumarin derivative with the molecular formula C₂₆H₂₂O₅ and a molecular weight of 414.45 g·mol⁻¹. The compound features a 2H-chromen-2-one (coumarin) core substituted at C-3 with a benzyl group, at C-4 and C-8 with methyl groups, and esterified at the C-7 hydroxyl with 3-methoxybenzoic acid.

Molecular Formula C26H22O5
Molecular Weight 414.4 g/mol
Cat. No. B14957440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate
Molecular FormulaC26H22O5
Molecular Weight414.4 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)OC2=C1C=CC(=C2C)OC(=O)C3=CC(=CC=C3)OC)CC4=CC=CC=C4
InChIInChI=1S/C26H22O5/c1-16-21-12-13-23(30-25(27)19-10-7-11-20(15-19)29-3)17(2)24(21)31-26(28)22(16)14-18-8-5-4-6-9-18/h4-13,15H,14H2,1-3H3
InChIKeySTLBLJVOPDVDMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate – Physicochemical and Structural Baseline for Procurement Decisions


3-Benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate (CAS 670244-69-6) is a fully synthetic coumarin derivative with the molecular formula C₂₆H₂₂O₅ and a molecular weight of 414.45 g·mol⁻¹ . The compound features a 2H-chromen-2-one (coumarin) core substituted at C-3 with a benzyl group, at C-4 and C-8 with methyl groups, and esterified at the C-7 hydroxyl with 3-methoxybenzoic acid [1]. It belongs to the InterBioScreen natural compound derivative library under ID STOCK1N-33835 [2]. Predicted physicochemical parameters include a boiling point of 627.0±55.0 °C, density of 1.236±0.06 g/cm³, and a LogP of 6.07, indicating high lipophilicity [1].

Why the 3-Methoxybenzoate Ester of 3-Benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-ol Cannot Be Replaced by Generic Coumarin Analogs


Coumarin-based screening compounds with the 3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl scaffold are not interchangeable, because the ester moiety at C-7 dictates both the three-dimensional pharmacophore and the physicochemical property envelope. Replacement of the 3-methoxybenzoate group with the regioisomeric 4-methoxybenzoate (CAS 670242-61-2) alters the spatial orientation of the methoxy substituent from the meta to the para position, which can reorient hydrogen-bond acceptors and modify molecular recognition at protein binding sites. Even more drastic are substitutions with smaller esters such as methanesulfonate or acetate, which reduce the LogP by several log units and remove the aromatic stacking potential of the benzoate phenyl ring [1]. In virtual screening campaigns against targets such as polo-like kinase 1 (PLK1), structurally related coumarins from the same InterBioScreen library exhibited binding energy differences exceeding 0.4 kcal/mol solely due to variations in the C-7 ester substituent [2], demonstrating that generic substitution is not scientifically justified without head-to-head comparative data.

Quantitative Evidence Differentiating 3-Benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate from Closest Analogs


Regioisomeric Differentiation: 3-Methoxybenzoate vs. 4-Methoxybenzoate Ester at C-7

The target compound bears a 3-methoxybenzoate (meta-methoxy) ester at the C-7 position of the coumarin nucleus, while its closest commercially available comparator, 3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate (CAS 670242-61-2), carries the para-methoxy regioisomer . Although both compounds share the identical molecular formula (C₂₆H₂₂O₅) and molecular weight (414.45), the positional isomerism of the methoxy group alters the calculated dipole moment, electrostatic potential surface, and hydrogen-bond acceptor geometry. The meta-substitution pattern in the target compound places the methoxy oxygen approximately 4.8 Å from the ester carbonyl, compared to approximately 6.1 Å in the para-isomer, resulting in distinct pharmacophoric fingerprints when aligned in receptor-based models [1].

Chemical biology Medicinal chemistry Virtual screening

Lipophilicity (LogP) Differentiation Relative to Smaller C-7 Ester Analogs

The calculated LogP of 3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate is 6.07 (pH 5.5 and 7.4) [1]. This value is approximately 3.5–4.0 log units higher than that of the corresponding C-7 hydroxy derivative (7-hydroxy-3-benzyl-4,8-dimethylcoumarin, estimated LogP ~2.2) and approximately 2.0 log units higher than the 7-methanesulfonate analog (estimated LogP ~4.0) [2]. The elevated LogP arises from the combined effect of the benzyl group at C-3 and the 3-methoxybenzoate ester at C-7, both contributing substantial hydrophobic surface area.

ADMET profiling Physicochemical characterization Library design

Polar Surface Area and Hydrogen-Bond Acceptor Count Distinguish the 3-Methoxybenzoate from Simplified Coumarin Scaffolds

The topological polar surface area (TPSA) of the target compound is 61.83 Ų, with 5 hydrogen-bond acceptor sites and zero hydrogen-bond donors [1]. In contrast, the unesterified 7-hydroxy coumarin analog possesses a TPSA of approximately 55–57 Ų and features one H-bond donor [2]. The absence of H-bond donors in the target compound eliminates the desolvation penalty associated with donor groups during passive membrane transit, while the moderate TPSA remains within the Veber bioavailability range (≤140 Ų). The combination of TPSA 61.83 Ų, LogP 6.07, and rotatable bond count of 6 situates this compound at the boundary of Lipinski and Veber compliance, making it a useful probe for permeability studies [1].

Drug-likeness Bioavailability prediction Screening library curation

Molecular Weight and Heavy Atom Count as Determinants of Library Selection for Fragment-Based vs. HTS Campaigns

With a molecular weight of 414.45 g·mol⁻¹ and 31 heavy atoms, 3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate occupies the upper boundary of the lead-like chemical space (typically MW < 460) and is significantly larger than fragment-sized coumarin probes (MW < 250) such as 7-hydroxycoumarin (MW 162.14) or 4-methylumbelliferone (MW 176.17) . However, it is approximately 50–80 Da lighter than many bis-coumarin or coumarin-peptide conjugates found in diversity libraries , positioning it as a balanced scaffold for lead optimization where both potency and synthetic tractability are required.

Fragment-based drug discovery High-throughput screening Compound library management

Limitations Statement: Absence of Published Target-Specific Biological Activity Data

A comprehensive search of PubMed, PubChem, BindingDB, ChEMBL, and Google Scholar as of May 2026 did not retrieve any peer-reviewed report of experimentally determined IC₅₀, Kᵢ, EC₅₀, or phenotypic activity data for 3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate [1]. This absence of published biological data stands in contrast to several structurally related 3-substituted coumarins that have demonstrated carbonic anhydrase inhibitory activity (Kᵢ values in the low nanomolar to micromolar range) and anticancer activity against HeLa cells [2]. Prospective users must therefore treat this compound as a screening probe requiring de novo biological characterization rather than a validated chemical tool with known target engagement. Procurement decisions should be based on the compound's distinct physicochemical signature and regioisomeric identity rather than on inferred biological activity from structurally remote coumarin congeners.

Data transparency Procurement due diligence Assay development

Recommended Application Scenarios for 3-Benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate Based on Quantitative Differentiation Evidence


Regioisomer-Specific Pharmacophore Screening in Kinase and Carbonic Anhydrase Drug Discovery

The unique meta-methoxy orientation of the 3-methoxybenzoate ester (Section 3, Evidence 1) makes this compound suitable for inclusion in focused screening decks where defined hydrogen-bond acceptor geometry is required for interrogating ATP-binding pockets or carbonic anhydrase active sites. Virtual screening campaigns against PLK1 and related kinases have demonstrated that InterBioScreen coumarin derivatives with distinct C-7 ester substituents yield differential docking scores [1], supporting the deployment of this specific regioisomer in computational hit-finding workflows where the meta-methoxy vector aligns with sub-pocket recognition elements.

Cellular Permeability Probe for Intracellular Target Engagement Assays

With a calculated LogP of 6.07, zero H-bond donors, and a TPSA of 61.83 Ų (Section 3, Evidence 2 and 3), this compound is predicted to exhibit high passive membrane permeability and low P-glycoprotein efflux liability. It is well-suited for phenotypic screening in cell-based assays where intracellular accumulation is a prerequisite, such as mitochondrial toxicity screening, nuclear receptor profiling, or CYP450 inhibition studies. The compound's balanced MW (414.45) further ensures it does not trigger size-based exclusion from cellular compartments [2].

SAR Expansion Around the C-7 Ester Pharmacophore of the 3-Benzyl-4,8-dimethylcoumarin Scaffold

The target compound serves as a key intermediate-complexity reference point for structure-activity relationship (SAR) studies exploring the effect of benzoate substitution patterns on biological activity. Its LogP, TPSA, and heavy atom count (Section 3, Evidence 4) are sufficiently distinct from both the 4-methoxybenzoate regioisomer and smaller ester analogs (acetate, methanesulfonate) to enable multivariate SAR analysis. Procurement of both the 3-methoxy and 4-methoxy isomers allows research groups to directly test the contribution of methoxy positional isomerism to target binding and selectivity [1].

Physicochemical Reference Standard for Chromatographic Method Development and LogP Calibration

The high predicted LogP (6.07) and known structural identity (CAS 670244-69-6) make this compound a candidate reference standard for calibrating reversed-phase HPLC retention times and validating computational LogP prediction algorithms in the high-lipophilicity regime. Its UV-active coumarin chromophore (λₘₐₓ ~320 nm) enables detection at low concentrations, and its regioisomeric distinction from the 4-methoxybenzoate congener provides a challenging test case for chromatographic separation method development [2].

Quote Request

Request a Quote for 3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.